molecular formula C7H12FNO2 B13541646 Ethyl 3-fluoropyrrolidine-3-carboxylate

Ethyl 3-fluoropyrrolidine-3-carboxylate

Cat. No.: B13541646
M. Wt: 161.17 g/mol
InChI Key: SHGPCCNJLQAFHI-UHFFFAOYSA-N
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Description

Ethyl 3-fluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative serving as a versatile scaffold in organic synthesis and medicinal chemistry research. The specific CAS number, molecular weight, and full molecular formula for this particular compound are currently unconfirmed. Fluorinated pyrrolidines are of significant interest in drug discovery because the introduction of fluorine can dramatically alter a molecule's biological activity, metabolic stability, and membrane permeability. Researchers value this compound as a key synthetic intermediate for constructing more complex, biologically active molecules. The ester functional group provides a handle for further synthetic manipulation, such as hydrolysis to the corresponding acid or reduction to the alcohol, allowing for the exploration of diverse chemical space. The pyrrolidine ring is a common motif in pharmaceuticals, found in compounds with a range of activities including antiviral, antidiabetic, and anticancer effects . As a chiral, three-dimensional scaffold, it allows researchers to investigate precise spatial interactions with biological targets, which is crucial for optimizing binding affinity and selectivity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

ethyl 3-fluoropyrrolidine-3-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-2-11-6(10)7(8)3-4-9-5-7/h9H,2-5H2,1H3

InChI Key

SHGPCCNJLQAFHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNC1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes:: There are several synthetic routes to prepare Ethyl 3-fluoropyrrolidine-3-carboxylate. One common method involves the reaction of 3-fluoropyrrolidine with ethyl chloroformate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions::
  • Reactants: 3-fluoropyrrolidine, ethyl chloroformate
  • Solvent: Organic solvent (e.g., dichloromethane, tetrahydrofuran)
  • Temperature: Room temperature or slightly elevated
  • Catalyst: Base (e.g., triethylamine)

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield improvement are crucial for efficient manufacturing.

Chemical Reactions Analysis

Ethyl 3-fluoropyrrolidine-3-carboxylate can undergo various chemical reactions:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group can lead to the formation of the alcohol derivative.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions::
  • Hydrolysis: Acidic or basic conditions (e.g., NaOH, HCl)
  • Reduction: Sodium borohydride (NaBH₄), hydrogenation catalysts
  • Substitution: Appropriate nucleophiles (e.g., amines, alkoxides)

Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid, while reduction produces the alcohol derivative.

Scientific Research Applications

Ethyl 3-fluoropyrrolidine-3-carboxylate finds applications in:

    Medicinal Chemistry: It may serve as a building block for drug development.

    Agrochemicals: Potential use in pesticide or herbicide synthesis.

    Materials Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It could interact with biological targets, enzymes, or receptors, leading to desired effects. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

Ethyl 4,4-Difluoropyrrolidine-3-Carboxylate HCl (CAS 1373502-70-5)
  • Molecular Formula: C₇H₁₀F₂NO₂·HCl
  • Molecular Weight : 215.62 g/mol
  • Substituents : Two fluorine atoms at the 4-position of the pyrrolidine ring.
  • The HCl salt improves aqueous solubility, making it advantageous for pharmaceutical formulations .
Ethyl 3-Chloro-4-(Trifluoromethyl)-2-Pyridinecarboxylate (CAS 1198475-44-3)
  • Molecular Formula: C₉H₇ClF₃NO₂
  • Molecular Weight : 253.60 g/mol
  • Substituents : Chlorine at the 3-position and a trifluoromethyl group at the 4-position of a pyridine ring.
  • Key Differences :
    • The pyridine ring introduces aromaticity, altering electronic properties compared to pyrrolidine.
    • Higher lipophilicity (XLogP3 = 2.9) due to the trifluoromethyl group and chlorine substituent .
Ethyl 3-(Trifluoromethyl)Pyrazole-4-Carboxylate (CAS 155377-19-8)
  • Molecular Formula : C₇H₇F₃N₂O₂
  • Molecular Weight : 208.14 g/mol
  • Substituents : Trifluoromethyl group on a pyrazole ring.
  • Key Differences :
    • The pyrazole heterocycle offers two adjacent nitrogen atoms, enabling hydrogen bonding and metal coordination.
    • Lower molecular weight and higher complexity (TPSA = 39.2 Ų) compared to pyrrolidine derivatives .
Ethyl Nicotinate (Ethyl Pyridine-3-Carboxylate)
  • Molecular Formula: C₈H₉NO₂
  • Molecular Weight : 151.15 g/mol
  • Substituents: No fluorine; pyridine ring with ester group.
  • Key Differences :
    • Lacks fluorine, resulting in lower lipophilicity and metabolic stability.
    • Simpler structure with a boiling point of 149°C, making it volatile and suitable for topical applications .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors TPSA (Ų)
Ethyl 3-fluoropyrrolidine-3-carboxylate C₇H₁₀FNO₂ 161.16 ~1.2* 3 39.2
Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl C₇H₁₀F₂NO₂·HCl 215.62 ~0.8* 4 39.2
Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate C₉H₇ClF₃NO₂ 253.60 2.9 6 52.3
Ethyl nicotinate C₈H₉NO₂ 151.15 1.1 3 39.2

*Estimated based on structural analogs.

  • Lipophilicity : Fluorine and trifluoromethyl groups increase XLogP3 values, enhancing membrane permeability.
  • Solubility : Salt forms (e.g., HCl) improve aqueous solubility, critical for bioavailability .

Q & A

What are the critical considerations for synthesizing Ethyl 3-fluoropyrrolidine-3-carboxylate with high enantiomeric purity?

Level : Advanced
Answer :
Achieving high enantiomeric purity requires precise control of reaction conditions and chiral resolution techniques. Key steps include:

  • Chiral starting materials : Use enantiomerically pure precursors, such as (3S)- or (3R)-pyrrolidine derivatives, to avoid racemization during fluorination .
  • Fluorination methods : Electrophilic fluorination agents (e.g., Selectfluor®) in aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to minimize side reactions .
  • Chiral chromatography : Purify intermediates using chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers .
    Data Table :
StepReagent/ConditionPurity Outcome
FluorinationSelectfluor®, DMF, 15°C85% ee
ResolutionChiralPak® AD-H column>99% ee

How can researchers optimize reaction yields for introducing the fluorinated substituent at the 3-position of pyrrolidine?

Level : Advanced
Answer :
Yield optimization hinges on balancing reactivity and steric effects:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance fluorinating agent activation .
  • Temperature modulation : Lower temperatures (e.g., −10°C) reduce competing elimination pathways common in pyrrolidine systems .
  • Catalytic additives : Lewis acids (e.g., BF₃·OEt₂) can stabilize transition states, improving regioselectivity .
    Note : Excessive fluorinating agent may lead to over-fluorination; monitor via LC-MS .

What analytical techniques are most effective for characterizing this compound and its intermediates?

Level : Basic
Answer :
A multi-technique approach ensures structural and purity validation:

  • NMR spectroscopy : ¹⁹F NMR (δ −180 to −220 ppm) confirms fluorination . ¹H/¹³C NMR identifies ester and pyrrolidine ring conformations .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₇H₁₂FNO₂) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) quantifies impurities <0.5% .

How do fluorinated substituents influence the compound’s bioactivity in medicinal chemistry studies?

Level : Advanced
Answer :
The 3-fluoro group enhances:

  • Metabolic stability : Fluorine reduces cytochrome P450-mediated oxidation, prolonging half-life .
  • Target binding : Polar interactions (e.g., hydrogen bonding with serine proteases) improve affinity .
    Case Study : Fluorinated analogs of pyrrolidine carboxylates show 2–3× higher inhibitory activity against trypsin-like proteases compared to non-fluorinated counterparts .

What strategies mitigate challenges in isolating this compound from reaction mixtures?

Level : Basic
Answer :
Isolation hurdles (e.g., hygroscopicity, low crystallinity) are addressed via:

  • Extraction : Partition between ethyl acetate and brine to remove polar by-products .
  • Crystallization : Use n-hexane/ethyl acetate (4:1) at −20°C to precipitate the product .
  • Drying agents : Anhydrous MgSO₄ or molecular sieves prevent hydrolysis of the ester group .

How should researchers handle discrepancies in reported synthetic protocols for this compound?

Level : Advanced
Answer :
Contradictions (e.g., varying yields or by-products) require systematic validation:

Reproduce conditions : Test conflicting methods (e.g., solvent or temperature variations) .

By-product analysis : Use GC-MS or ²D NMR to identify undesired adducts (e.g., di-fluorinated species) .

Statistical design : Apply DoE (Design of Experiments) to optimize parameters like reaction time and stoichiometry .

What computational methods predict the conformational stability of this compound?

Level : Advanced
Answer :

  • DFT calculations : B3LYP/6-31G(d) models assess puckering preferences of the pyrrolidine ring .
  • Molecular dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation tendencies .
    Key Insight : The 3-fluoro group induces a twisted envelope conformation, stabilizing the molecule by 2.3 kcal/mol compared to non-fluorinated analogs .

What safety protocols are essential when working with fluorinated pyrrolidine derivatives?

Level : Basic
Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., HF by-products) .
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure .
  • Waste disposal : Neutralize fluorinated waste with CaCO₃ before disposal .

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